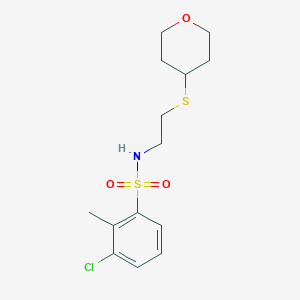
3-chloro-2-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydropyran (THP) derivatives are commonly used in organic synthesis . The 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives often involves the reaction of alcohols with 3,4-dihydropyran . This forms 2-tetrahydropyranyl ethers, which are commonly used as protecting groups in organic synthesis .Molecular Structure Analysis
Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It is named by reference to pyran, which contains two double bonds, and may be produced from it by adding four hydrogens .Chemical Reactions Analysis
Tetrahydropyran derivatives are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis . This hydrolysis reforms the parent alcohol as well as 5-hydroxypentanal .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, tetrahydropyran is a colourless volatile liquid . It has a melting point of -70 °C, a boiling point of 86 °C, and a density of 0.922 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Research in chemical synthesis focuses on developing new compounds with potential biological activities. For instance, the study of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents illustrates the synthesis of complex molecules that could serve as a basis for developing new therapeutic agents with anti-tumor properties (Gomha, Edrees, & Altalbawy, 2016).
Bioactivity and Potential Therapeutic Applications
Several studies have focused on the bioactivity of sulfonamide derivatives, suggesting their potential as therapeutic agents. For example, sulfonamide derivatives have been evaluated for their antimicrobial (Hassan, 2013), anti-inflammatory, and antitumor activities (Rostom, 2006). These findings underscore the diverse pharmacological potentials of sulfonamide derivatives, including anti-inflammatory and anticancer effects.
Molecular Design and Structure-Activity Relationship (SAR)
The design and synthesis of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as selective inhibitors showcase the importance of molecular design in achieving selective biological effects (Chang et al., 2017). Such studies provide insights into how modifications in molecular structure can lead to enhanced bioactivity and selectivity for specific biological targets.
Antimicrobial and Antifungal Activities
The synthesis and evaluation of sulfonamide derivatives for antimicrobial and antifungal activities have been extensively explored, revealing the potential of these compounds in addressing microbial resistance (Abbas, Abd El-Karim, & Abdelwahed, 2017). This research highlights the ongoing need for new antimicrobial agents and the role of sulfonamide derivatives in fulfilling this need.
Mecanismo De Acción
While the specific mechanism of action for “3-chloro-2-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide” is not available, similar compounds such as 3-nitro-4-((tetrahydro-2H-pyran-4-yl)MethylaMino)benzenesulfonaMide are used as pharmaceutical intermediates in the preparation of drugs like Venetoclax .
Safety and Hazards
The safety and hazards of a compound also depend on its specific structure. For instance, (2S)-2-(Chloromethyl)tetrahydro-2H-pyran has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Direcciones Futuras
Tetrahydropyran derivatives have a wide range of applications in organic synthesis, particularly as protecting groups for alcohols . They are also used in the synthesis of complex carbohydrates and pharmaceutical intermediates . Future research may focus on developing new synthetic methods and applications for these compounds.
Propiedades
IUPAC Name |
3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S2/c1-11-13(15)3-2-4-14(11)21(17,18)16-7-10-20-12-5-8-19-9-6-12/h2-4,12,16H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPHSKKDWHDHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


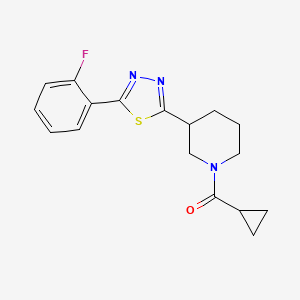

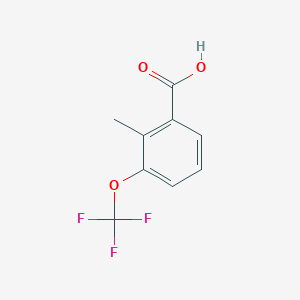
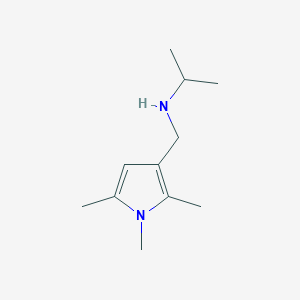
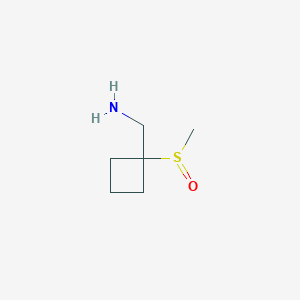
![N-[5-Methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)benzamide](/img/structure/B2829464.png)
![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2829465.png)
![2-methoxy-4,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2829467.png)

![N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2829472.png)
![(Z)-ethyl 2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2829473.png)
![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2829474.png)
